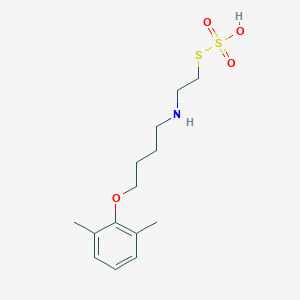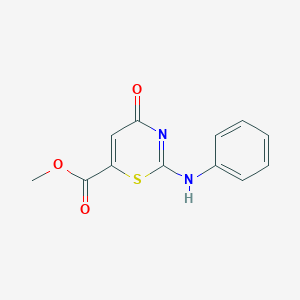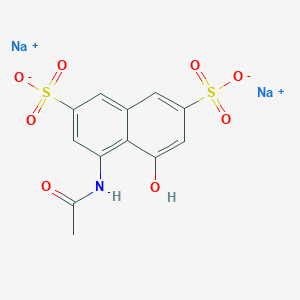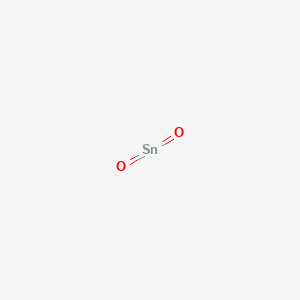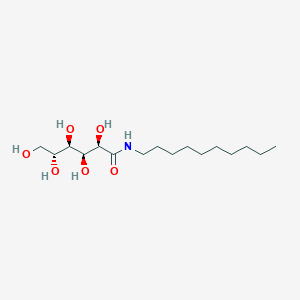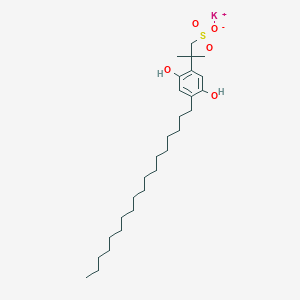![molecular formula C5H6N6 B096241 [1,2,4]Triazolo[4,3-b]pyridazine-3,6-diamine CAS No. 19195-48-3](/img/structure/B96241.png)
[1,2,4]Triazolo[4,3-b]pyridazine-3,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,4]Triazolo[4,3-b]pyridazine-3,6-diamine, commonly known as TPD, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. TPD is a versatile molecule that exhibits various biological activities, making it a promising candidate for drug development.
Mécanisme D'action
TPD exerts its biological activities by interacting with various molecular targets, including enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. TPD has also been shown to bind to the GABA-A receptor, leading to the activation of inhibitory neurotransmission.
Effets Biochimiques Et Physiologiques
TPD has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). TPD has also been shown to increase the levels of γ-aminobutyric acid (GABA), an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TPD in lab experiments is its versatility. TPD exhibits various biological activities, making it a useful tool for studying different molecular targets. However, one of the limitations of using TPD is its low solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the research on TPD. One potential area of research is the development of TPD-based drugs for the treatment of inflammatory disorders, such as rheumatoid arthritis. Another potential area of research is the development of TPD-based drugs for the treatment of neurological disorders, such as epilepsy and anxiety disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological activities of TPD.
Méthodes De Synthèse
TPD can be synthesized using various methods, including the reaction of 2,6-diaminopyridine with 1,2,4-triazole-3-carboxylic acid or its derivatives. Another method involves the reaction of 2,6-diaminopyridine with 1,2,4-triazole-3-thiol. Both methods result in the formation of TPD with high yields.
Applications De Recherche Scientifique
TPD has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits various biological activities, including anti-inflammatory, antitumor, and antimicrobial activities. TPD has also been shown to possess potent analgesic and anti-convulsant properties.
Propriétés
Numéro CAS |
19195-48-3 |
|---|---|
Nom du produit |
[1,2,4]Triazolo[4,3-b]pyridazine-3,6-diamine |
Formule moléculaire |
C5H6N6 |
Poids moléculaire |
150.14 g/mol |
Nom IUPAC |
[1,2,4]triazolo[4,3-b]pyridazine-3,6-diamine |
InChI |
InChI=1S/C5H6N6/c6-3-1-2-4-8-9-5(7)11(4)10-3/h1-2H,(H2,6,10)(H2,7,9) |
Clé InChI |
JJNGRGGTMWDXDD-UHFFFAOYSA-N |
SMILES |
C1=CC2=NN=C(N2N=C1N)N |
SMILES canonique |
C1=CC2=NN=C(N2N=C1N)N |
Synonymes |
1,2,4-Triazolo[4,3-b]pyridazine-3,6-diamine(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



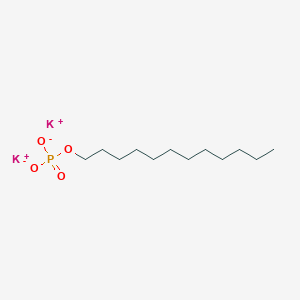
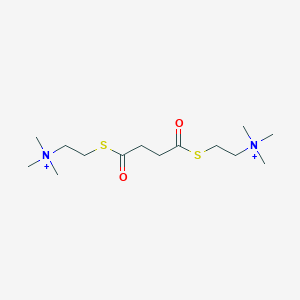

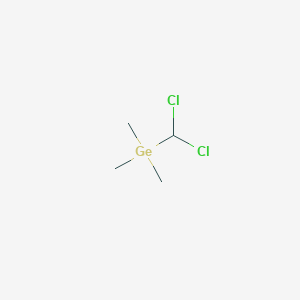
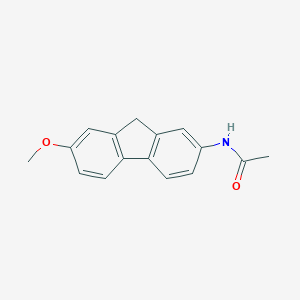
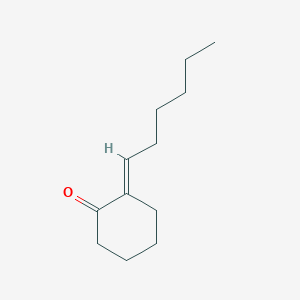
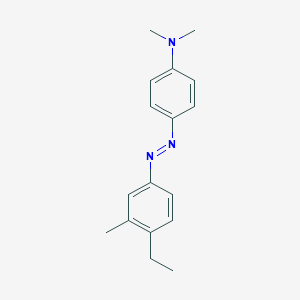
![8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B96173.png)
